molecular formula C14H14O3 B167952 Benzenemethanol, 2,2'-oxybis- CAS No. 10038-40-1

Benzenemethanol, 2,2'-oxybis-

Cat. No. B167952
CAS RN: 10038-40-1
M. Wt: 230.26 g/mol
InChI Key: VRVKKKKXKVCPEW-UHFFFAOYSA-N
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Description

Benzenemethanol, 2,2’-oxybis- is a crucial compound used in the biomedical industry. It displays drug development potential in treating various diseases, including cancer, cardiovascular disorders, and respiratory ailments .


Molecular Structure Analysis

The molecular formula of Benzenemethanol, 2,2’-oxybis- is C14H14O3 . The molecule contains a total of 32 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, 2 primary alcohols, and 1 aromatic ether .


Physical And Chemical Properties Analysis

Benzenemethanol, 2,2’-oxybis- has a molecular weight of 230.26 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 230.094294304 g/mol . Its topological polar surface area is 49.7 Ų . It has 17 heavy atoms .

Scientific Research Applications

  • Catalytic Synthesis and Polymerization

    • Benzenemethanol derivatives have been used in catalytic syntheses. For instance, 2-bromo-1-phenylethanols and benzylic alcohols were converted into 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes, using KHSO4 as a catalyst in solvent-free conditions, illustrating its utility in organic synthesis and green chemistry (Joshi, Suresh, & Adimurthy, 2013).
  • Coordination Polymers and Metal-Organic Frameworks (MOFs)

    • Benzenemethanol derivatives are key components in creating coordination polymers and MOFs. These structures are significant for their unique physical properties and potential applications in materials science. For example, a study detailed the synthesis of a 3D metal-organic framework using manganese and 4,4'-oxybis(benzoic acid) showing promising photoelectric properties (Diao et al., 2012).
  • Fuel Cell Technology

    • In the field of energy, benzenemethanol derivatives have been used in the development of materials for fuel cells. An example includes the synthesis of sulfonated poly(phenylene sulfide sulfone nitrile) using 4,4'-oxybis(benzoic acid) as a crosslinker, aiming to improve the efficiency of direct methanol fuel cells (Phu et al., 2009).
  • Fluorescent Materials and Catalysis

    • Research has shown the potential of benzenemethanol derivatives in creating fluorescent materials. For instance, the synthesis of [Oxybis(methylene)]bis(benzimidazole) and its complexes demonstrated good fluorescent properties, which could be useful in various applications like sensing and imaging (Wang Zhuo-yuan, 2009).
    • Moreover, these derivatives have been applied in catalysis. A study showed that a layered MOF material [Co(Hoba)(2)·2H(2)O] using 4,4'-oxybis(benzoic acid) as a component exhibited high catalytic activity and recyclability in olefin epoxidation reactions (Zhang et al., 2012).
  • Chemical Synthesis and Materials Science

    • Benzenemethanol derivatives are instrumental in various chemical synthesis processes and the development of new materials. This includes the formation of complex structures and the study of their properties, such as in the case of ytterbium and terbium coordination polymers with open channels, which were synthesized using 4,4'-oxybis(benzoate) (Lin et al., 2010).
  • Environmental and Green Chemistry

    • In environmental applications, derivatives of benzenemethanol have been explored as part of efforts to develop more sustainable and green chemical processes. For instance, a novel method using hypervalent iodine reagents for synthesizing benzothiazoles from thioformanilides was developed, showcasing a green approach to producing heterocyclic compounds (Bose & Idrees, 2006).

properties

IUPAC Name

[2-[2-(hydroxymethyl)phenoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVKKKKXKVCPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346342
Record name Benzenemethanol, 2,2'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 2,2'-oxybis-

CAS RN

10038-40-1
Record name Benzenemethanol, 2,2'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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